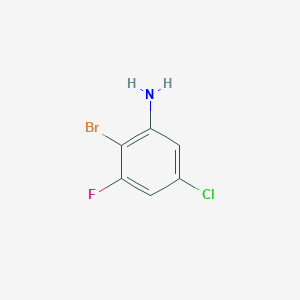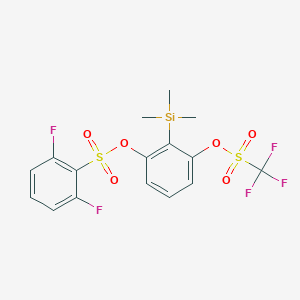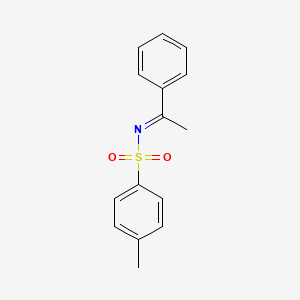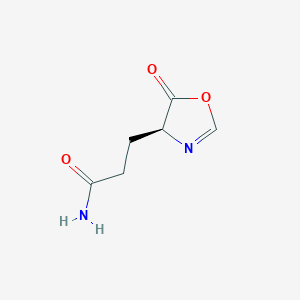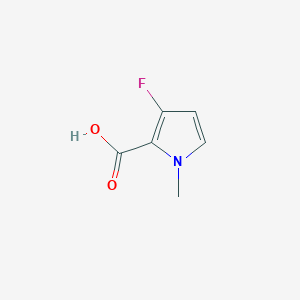
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine or other fluorinating agents under controlled conditions to prevent over-fluorination and polymerization . Another approach involves the use of xenon difluoride for the selective fluorination of pyrrole derivatives .
Industrial Production Methods: Industrial production of fluorinated pyrroles often employs scalable methods such as electrophilic fluorination, which allows for the efficient and selective introduction of fluorine atoms into the pyrrole ring. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reagents .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or sulfonated pyrrole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure can enhance the bioavailability and metabolic stability of biologically active molecules. It is used in the design of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects .
Medicine: In medicinal chemistry, fluorinated pyrroles are investigated for their potential as enzyme inhibitors and receptor antagonists. They are explored for their anticancer, antiviral, and anti-inflammatory properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, coatings, and electronic materials .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
3-Methylpyrrole: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-Methylpyrrole: A precursor in the synthesis of fluorinated pyrroles.
Uniqueness: 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6FNO2 |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
3-fluoro-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) |
Clave InChI |
QBAUEHVLEYAIQN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


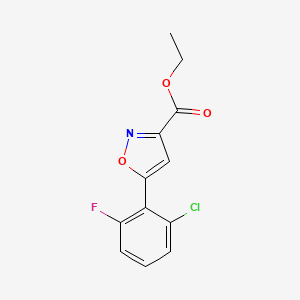

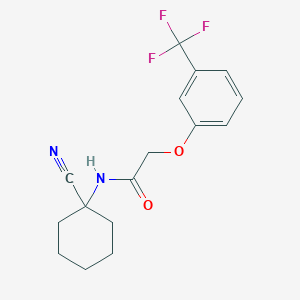
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
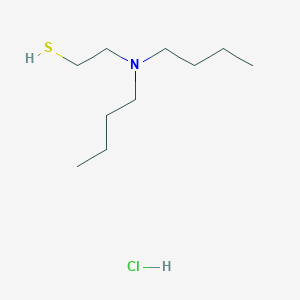
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)

![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
